molecular formula C9H15BN2O2S B6416310 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid CAS No. 1264144-24-2

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid

Cat. No.: B6416310
CAS No.: 1264144-24-2
M. Wt: 226.11 g/mol
InChI Key: NHJWOQYAOPHKCJ-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a boronic acid derivative that has garnered interest in the field of organic chemistry, particularly for its role in Suzuki–Miyaura coupling reactions. This compound features a thiazole ring substituted with a boronic acid group and a piperidine ring, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. Subsequent borylation can be achieved using boronic acid derivatives under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and catalysts is crucial to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biaryl compounds (from Suzuki–Miyaura coupling), oxidized boronic acids, and substituted thiazole derivatives .

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is unique due to its combination of a thiazole ring, piperidine moiety, and boronic acid group. This unique structure imparts specific reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-(2-Methylpiperidin-1-yl)thiazole-4-boronic acid is a compound that has garnered attention in various fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a boronic acid functional group, which are known for their reactivity and ability to form reversible covalent bonds with various biological targets. The presence of the piperidine moiety enhances its solubility and bioavailability, making it a promising candidate for drug development.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The boronic acid group can bind to active site residues of enzymes, inhibiting their activity. This property is particularly useful in targeting proteases and other enzymes involved in disease processes.
  • Bioorthogonal Chemistry : The compound can serve as a bioorthogonal probe, allowing researchers to label and study cellular components without interfering with normal biological processes.

Biological Activity

Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Thiazole derivatives have been linked to antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity : Preliminary studies indicate that this compound may have anticancer properties, particularly through its interactions with cellular pathways involved in cancer progression .

In Vitro Studies

A study investigated the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results showed that compounds similar to this compound exhibited significant growth inhibition in cervical (HeLa) and human colon (HCT116) cancer cell lines. The GI50 values for these compounds were determined using the SRB cell viability assay, indicating the potential for further development as anticancer agents .

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated that modifications to the piperidine moiety can enhance the bioavailability and efficacy of thiazole derivatives. For instance, analogs with different piperidine substitutions showed varied activity levels against specific biological targets, suggesting opportunities for optimizing therapeutic profiles .

Applications in Research

The compound is also utilized in:

  • Organic Synthesis : It serves as a reagent in the Suzuki–Miyaura coupling reaction, facilitating the formation of biaryl compounds which are essential in pharmaceuticals .
  • Drug Development : Ongoing research is exploring its potential as a scaffold for new drug candidates targeting various diseases due to its unique chemical properties .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antimicrobial properties
AnticancerGrowth inhibition in cancer cell lines
Enzyme InhibitionInhibits proteases and other enzymes
Bioorthogonal ProbesUsed for selective labeling in living cells

Properties

IUPAC Name

[2-(2-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O2S/c1-7-4-2-3-5-12(7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJWOQYAOPHKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N2CCCCC2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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